3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-18-8-7-16(13-19(18)28-2)21(26)25-11-9-24(10-12-25)20-14-15-5-3-4-6-17(15)22-23-20/h7-8,13-14H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJMRDKTYITAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multi-step procedures. One common method includes the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA) . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound’s piperazine moiety is known to interact with dopamine and serotonin receptors, which may contribute to its biological activities . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydrocinnoline-Piperazine Scaffolds
The following compounds share the 5,6,7,8-tetrahydrocinnoline-piperazine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (395.46 g/mol) has a higher molecular weight than BF37537 (384.50 g/mol) due to the bulkier 3,4-dimethoxybenzoyl group compared to the phenyl ethenesulfonyl group. BK11710 (390.44 g/mol) falls between the two, with its oxazole-pyridine substituent contributing moderate mass.
Solubility and Reactivity: The 3,4-dimethoxybenzoyl group in the target compound may enhance solubility in polar solvents due to its methoxy groups, whereas BF37537’s sulfonyl group could increase hydrophilicity but reduce membrane permeability .
For example, letermovir (a piperazine-containing antiviral drug) demonstrates the importance of substituent geometry in binding to viral terminase complexes .
Comparison with Non-Cinnoline Piperazine Derivatives
Piperazine is a common motif in pharmaceuticals. Notable examples include:
- Letermovir : Used for cytomegalovirus prophylaxis, it features a piperazine linked to a quinazoline core and a trifluoromethylphenyl group. Its molecular weight (572.55 g/mol) is significantly higher than the target compound, reflecting its complex substituents and extended pharmacokinetic half-life .
- 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one : An impurity reference standard with a triazolo-pyridine core, highlighting the role of piperazine in modulating metabolic stability .
Biological Activity
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with significant biological activity. Its unique structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H26N4O3
- Molecular Weight : 422.5 g/mol
- CAS Number : 1020502-85-5
Structural Representation
The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a tetrahydrocinnoline moiety. This configuration is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1020502-85-5 |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This prevents substrate binding and subsequent catalysis.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways within cells.
Cytotoxicity Studies
Research indicates that compounds similar to this compound exhibit dose-dependent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : A study demonstrated that N-substituted benzyl derivatives showed stronger inhibitory activity against murine leukemia WEHI-3 cells compared to their non-substituted counterparts . This suggests that modifications in the structure can significantly enhance cytotoxic potential.
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer types due to its cytotoxic properties.
- Neuropharmacology : Given its structural similarity to known neuroactive compounds, it may have implications in treating neurological disorders.
- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth and could be explored further for antibiotic development.
Case Studies
Several case studies highlight the biological significance of similar compounds:
- A study on related piperazine derivatives indicated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction .
- Another investigation focused on the structure-activity relationship (SAR) of piperazine-based compounds revealed that modifications at specific positions could enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
